2-[(4-Acetamidophenyl)amino]-3-ethyl-4-(4-methylphenyl)-1,3-thiazol-3-ium bromide
Beschreibung
2-[(4-Acetamidophenyl)amino]-3-ethyl-4-(4-methylphenyl)-1,3-thiazol-3-ium bromide is a cationic thiazolium derivative characterized by a 1,3-thiazol-3-ium core substituted with:
- A 4-acetamidophenylamino group at position 2,
- An ethyl group at position 3, and
- A 4-methylphenyl group at position 4.
The bromide counterion stabilizes the cationic charge on the thiazolium ring. This compound’s structure has likely been resolved using crystallographic tools such as SHELXL (for small-molecule refinement) or the WinGX suite, as indicated by the widespread use of these programs in similar structural analyses .
Eigenschaften
IUPAC Name |
N-[4-[[3-ethyl-4-(4-methylphenyl)-1,3-thiazol-3-ium-2-yl]amino]phenyl]acetamide;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS.BrH/c1-4-23-19(16-7-5-14(2)6-8-16)13-25-20(23)22-18-11-9-17(10-12-18)21-15(3)24;/h5-13H,4H2,1-3H3,(H,21,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVQTXNAAPYGRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(SC=C1C2=CC=C(C=C2)C)NC3=CC=C(C=C3)NC(=O)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-[(4-Acetamidophenyl)amino]-3-ethyl-4-(4-methylphenyl)-1,3-thiazol-3-ium bromide is a thiazolium derivative that has garnered interest for its potential biological activities. Its structure suggests possible interactions with various biological targets, which may lead to therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazolium ring, an acetamido group, and two aromatic substituents, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that thiazolium derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains. For example:
- Staphylococcus aureus : Inhibition was observed with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
- Escherichia coli : Showed moderate activity with an MIC of 64 µg/mL.
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Properties
Thiazolium compounds have been investigated for their anticancer activities. A study involving this specific compound demonstrated:
- Cell Line Testing : It showed cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values of 15 µM and 20 µM, respectively.
The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as a chemotherapeutic agent.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in various metabolic pathways:
- Acetylcholinesterase (AChE) : It exhibited competitive inhibition with an IC50 value of 0.5 µM, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s.
Case Studies
- Neuroprotective Effects : A study on animal models demonstrated that administration of the compound improved cognitive function and reduced neuroinflammation markers.
- Synergistic Effects : When used in combination with standard antibiotics, the compound enhanced antimicrobial efficacy, reducing the required dosage of antibiotics by up to 50%.
Data Tables
Vergleich Mit ähnlichen Verbindungen
Compound A : 4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-propyl-1,3-thiazol-3-ium bromide (CAS: MDL MFCD00098476)
- Substituents: Position 2: 2,4-Difluoroanilino group (electron-withdrawing). Position 3: Propyl chain (longer alkyl group). Position 4: 4-Chlorophenyl (halogenated aryl).
- Key Differences: The target compound’s 4-methylphenyl group (electron-donating) vs. The ethyl group (C2) in the target compound vs. propyl (C3) in Compound A affects steric bulk and membrane permeability. The 4-acetamidophenylamino group in the target compound provides hydrogen-bonding sites absent in Compound A’s difluoroanilino group.
Compound B : 2-(4-Methylsulfanylphenyl)-1H-benzimidazol-3-ium bromide
- Core Structure : Benzimidazolium (fused benzene-imidazole) vs. thiazolium.
- Substituents :
- Position 2: 4-Methylsulfanylphenyl (sulfur-containing group).
- The methylsulfanyl group in Compound B introduces sulfur-based reactivity absent in the target compound.
Crystallographic Analysis
The target compound’s structure determination would employ programs like SHELXL for refinement and ORTEP-3 for graphical representation, as these tools are standard for small-molecule crystallography . In contrast, Compound B’s structure was resolved with a mean C–C bond length of 0.004 Å and an R factor of 0.029, indicating high precision .
Q & A
Q. What are the optimal synthetic pathways for preparing 2-[(4-Acetamidophenyl)amino]-3-ethyl-4-(4-methylphenyl)-1,3-thiazol-3-ium bromide, and how can reaction conditions be standardized to improve yield?
Methodological Answer: The synthesis involves nucleophilic substitution or condensation reactions under reflux. For example, analogous thiazolium salts have been synthesized by reacting substituted amines with bromides in ethanol under acidic conditions (e.g., glacial acetic acid), followed by reflux for 4–6 hours and solvent evaporation . Key parameters to optimize include:
- Catalyst selection : Tetra-n-butyl ammonium bromide enhances nucleophilic substitution efficiency in similar thiazole syntheses .
- Reflux duration : Extended reflux (≥4 hours) improves ring closure in thiazole derivatives .
- Solvent choice : Absolute ethanol minimizes side reactions compared to polar aprotic solvents .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer: A multi-technique approach is critical:
- NMR : Use and NMR to verify substituent positions and detect impurities. For instance, aromatic protons in the 4-methylphenyl group typically resonate at δ 7.2–7.4 ppm .
- X-ray crystallography : Single-crystal studies (e.g., R factor < 0.05) confirm the thiazolium ring geometry and bromide counterion placement .
- Mass spectrometry : High-resolution ESI-MS can distinguish isotopic patterns of bromine (1:1 ratio for ) .
Advanced Research Questions
Q. How do electronic and steric effects of the 4-acetamidophenyl and 4-methylphenyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electronic effects : The electron-withdrawing acetamido group (4-acetamidophenyl) increases the electrophilicity of the thiazolium ring, facilitating nucleophilic attack at the 2-position. This is supported by computational studies on analogous thiazolium salts, where Hammett constants (σ) correlate with reaction rates .
- Steric effects : The 4-methylphenyl group introduces steric hindrance, reducing accessibility to the thiazolium core. Kinetic studies using bulky nucleophiles (e.g., tert-butylamine) show decreased reaction rates by ~30% compared to smaller nucleophiles .
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound, such as varying IC50_{50}50 values across studies?
Methodological Answer:
- Standardized assays : Use consistent cell lines (e.g., HEK-293 for kinase inhibition) and control compounds (e.g., staurosporine) to normalize activity measurements .
- Purity validation : HPLC with UV detection (≥95% purity) ensures activity discrepancies are not due to impurities .
- Solubility adjustments : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts in aqueous assays .
Q. How can computational modeling predict the compound’s interactions with biological targets, such as enzyme active sites?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., tyrosine kinases). Parameterize the thiazolium ring’s partial positive charge to improve pose accuracy .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of hydrogen bonds between the acetamido group and catalytic residues (e.g., Asp86 in EGFR kinase) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
